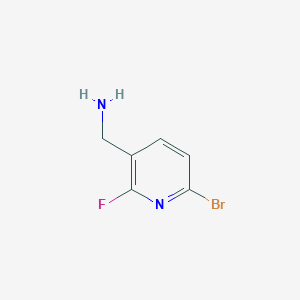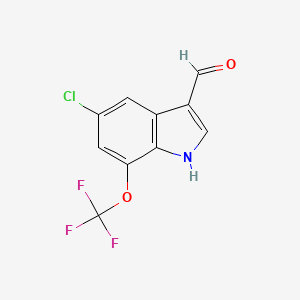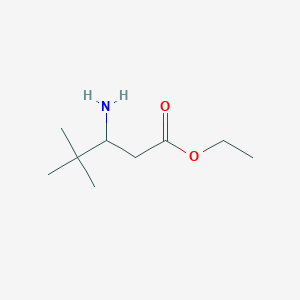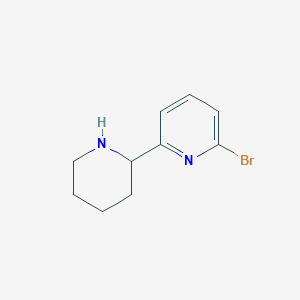
4-Methoxy-3-methyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It is a member of the oxazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with ethanolamine to form 4-methyl-1,3-oxazolidin-2-amine, which is then oxidized to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other oxazolidinone derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents, such as antibiotics.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: This compound is structurally similar but lacks the methoxy group at the 4-position.
3-Methyl-1,3-oxazolidin-2-one: Another similar compound with a different substitution pattern.
Uniqueness
4-Methoxy-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
4-methoxy-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO3/c1-6-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3 |
Clave InChI |
WZMHOHRUTGIWTP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(COC1=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


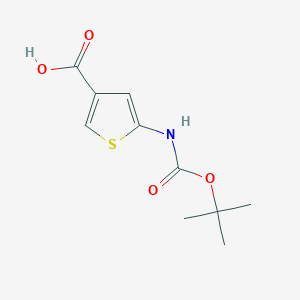
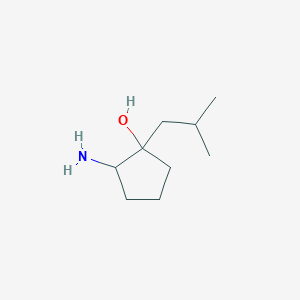
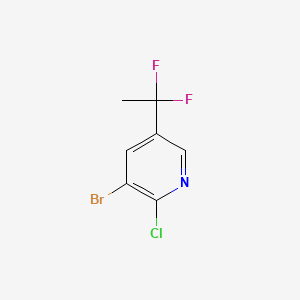

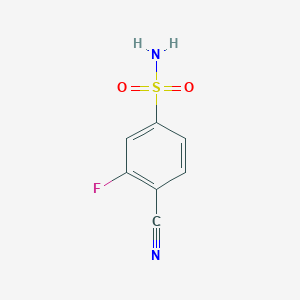
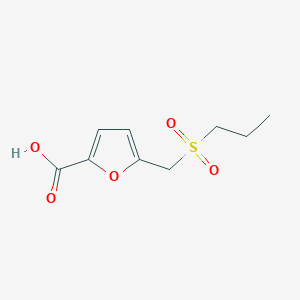
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
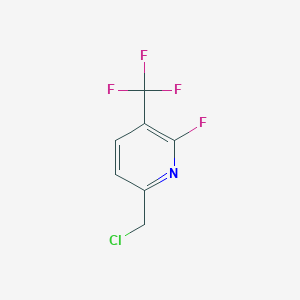
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
